7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states.
Scientific Research Applications
7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and enzymatic inhibitory activities.
Materials Science: Due to its unique photophysical properties, it is used in the development of fluorescent probes and organic light-emitting devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine
- 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C7H5BrFN3 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
7-bromo-6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5BrFN3/c1-4-6(9)7(8)12-5(11-4)2-3-10-12/h2-3H,1H3 |
InChI Key |
LEYHHBIYPTUZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1F)Br |
Origin of Product |
United States |
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